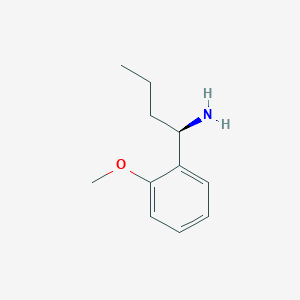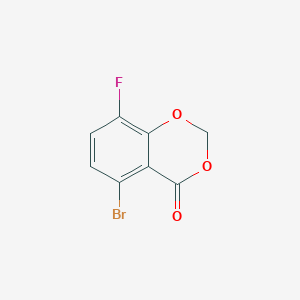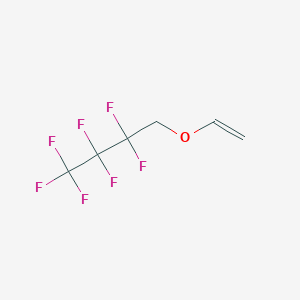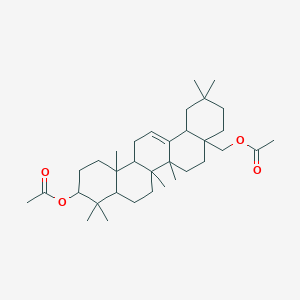
Olean-12-ene-3beta,28-diol diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Olean-12-ene-3beta,28-diol diacetate is a triterpenoid compound derived from oleanolic acid. It is known for its diverse biological activities and is often studied for its potential therapeutic applications. The compound features two acetate groups attached to the hydroxyl groups at positions 3 and 28 of the oleanane skeleton.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Olean-12-ene-3beta,28-diol diacetate typically involves the acetylation of oleanolic acid. The process begins with the extraction of oleanolic acid from natural sources such as olive leaves or other plant materials. The extracted oleanolic acid is then subjected to acetylation using acetic anhydride in the presence of a catalyst like pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves crystallization or chromatographic techniques to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: Olean-12-ene-3beta,28-diol diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups, yielding the parent diol.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the acetate groups.
Major Products:
Oxidation: Products include olean-12-ene-3beta,28-dione or olean-12-ene-3beta,28-dioic acid.
Reduction: The major product is Olean-12-ene-3beta,28-diol.
Substitution: Products vary depending on the nucleophile used, resulting in compounds like Olean-12-ene-3beta,28-diamine.
Applications De Recherche Scientifique
Olean-12-ene-3beta,28-diol diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other triterpenoid derivatives.
Biology: The compound exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a subject of interest in biological studies.
Medicine: Research has shown potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: It is used in the formulation of cosmetics and skincare products due to its anti-inflammatory and antioxidant properties.
Mécanisme D'action
The mechanism of action of Olean-12-ene-3beta,28-diol diacetate involves multiple molecular targets and pathways:
Anti-inflammatory: The compound inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of inflammatory mediators.
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
Anticancer: The compound induces apoptosis in cancer cells by activating caspases and inhibiting survival pathways such as the PI3K/Akt pathway.
Comparaison Avec Des Composés Similaires
Olean-12-ene-3beta,28-diol diacetate can be compared with other triterpenoids such as:
Oleanolic Acid: The parent compound, which lacks the acetyl groups and has different biological activities.
Ursolic Acid: A similar triterpenoid with a different arrangement of functional groups, leading to distinct biological effects.
Betulinic Acid: Another triterpenoid with potent anticancer properties but differing in its molecular structure and targets.
The uniqueness of this compound lies in its dual acetylation, which enhances its lipophilicity and potentially its bioavailability and efficacy in various applications.
Propriétés
Formule moléculaire |
C34H54O4 |
|---|---|
Poids moléculaire |
526.8 g/mol |
Nom IUPAC |
(10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl)methyl acetate |
InChI |
InChI=1S/C34H54O4/c1-22(35)37-21-34-18-16-29(3,4)20-25(34)24-10-11-27-31(7)14-13-28(38-23(2)36)30(5,6)26(31)12-15-33(27,9)32(24,8)17-19-34/h10,25-28H,11-21H2,1-9H3 |
Clé InChI |
DGYMSRDXTBOSQL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12083779.png)
![3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)
![Phenol, 4-[(2,2-difluoroethyl)amino]-](/img/structure/B12083792.png)

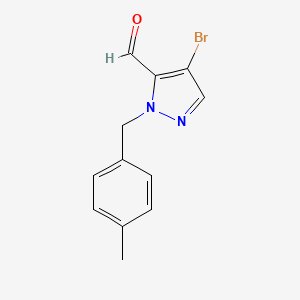
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine](/img/structure/B12083799.png)

